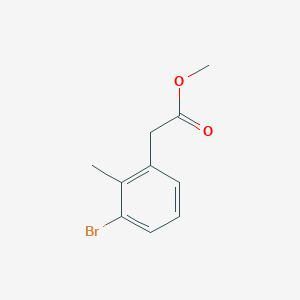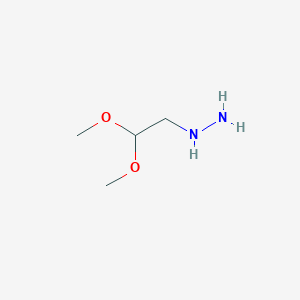
Methyl 2-(3-chlorophenyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 4-position and a 3-chlorophenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with 2-pyridinecarboxylic acid under esterification conditions. The reaction is often catalyzed by acidic or basic catalysts and requires the use of a dehydrating agent to drive the reaction to completion. Common reagents include sulfuric acid or hydrochloric acid as catalysts and thionyl chloride or phosphorus oxychloride as dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-bromophenyl)pyridine-4-carboxylate
- Methyl 2-(3-fluorophenyl)pyridine-4-carboxylate
- Methyl 2-(3-methylphenyl)pyridine-4-carboxylate
Uniqueness
Methyl 2-(3-chlorophenyl)pyridine-4-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
methyl 2-(3-chlorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 |
Clave InChI |
OAPKLGBPTCYVNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


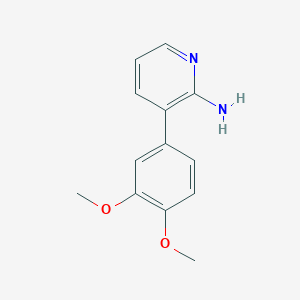
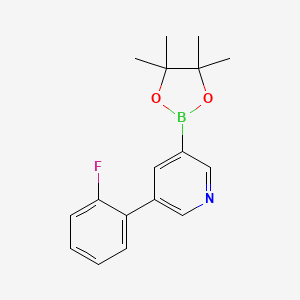
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)

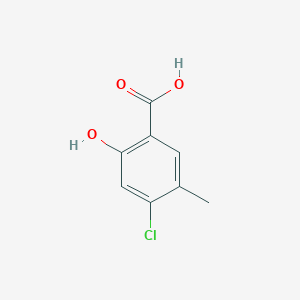

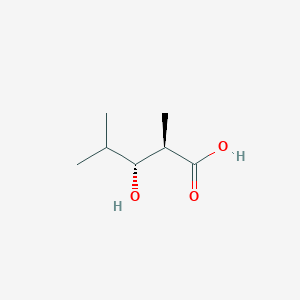
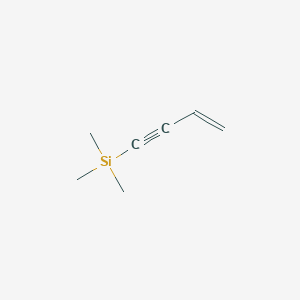

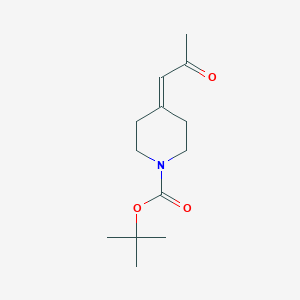

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)
